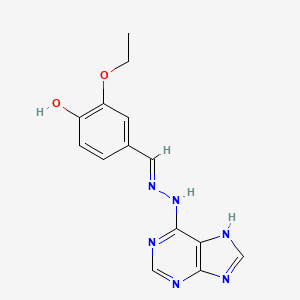
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol is a synthetic organic compound that features a purine moiety linked to a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol typically involves the condensation of 6-hydrazinylpurine with 4-formyl-2-ethoxyphenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for nucleic acids.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a ligand for nucleic acids, it may intercalate between base pairs, disrupting the structure and function of the nucleic acid.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)phenol: Lacks the ethoxy group, which may affect its solubility and reactivity.
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-methoxyphenol: Contains a methoxy group instead of an ethoxy group, which may influence its chemical properties.
Uniqueness
(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-2-ethoxyphenol is unique due to the presence of both a purine moiety and a phenolic structure with an ethoxy group. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
2-ethoxy-4-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-11-5-9(3-4-10(11)21)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8,21H,2H2,1H3,(H2,15,16,17,18,20)/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZKLXPKKVIGN-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-fluorophenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)

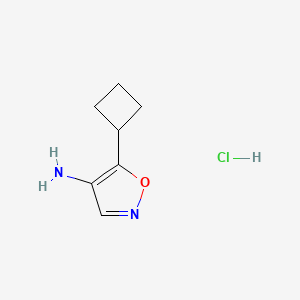

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2904495.png)
![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)
![N-[2-(Prop-2-enoylamino)ethyl]thiophene-2-carboxamide](/img/structure/B2904497.png)
![2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2904499.png)
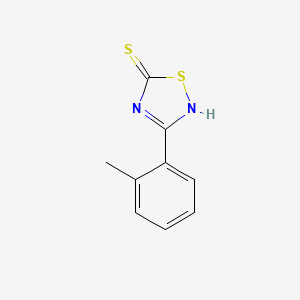
![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)
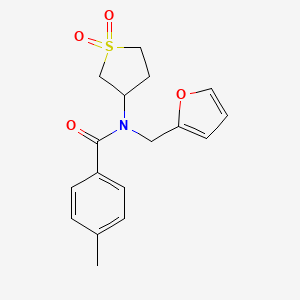
![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)
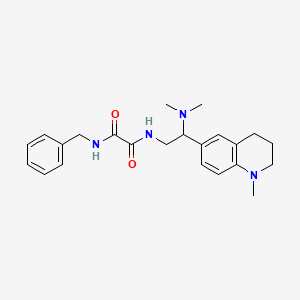
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)
